molecular formula C24H24N2O3S B2860442 10-ethoxy-4-(4-ethoxyphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene CAS No. 899939-47-0

10-ethoxy-4-(4-ethoxyphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene

Cat. No.: B2860442
CAS No.: 899939-47-0
M. Wt: 420.53
InChI Key: NLEDJEWAOGNQHZ-UHFFFAOYSA-N
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Description

“10-ethoxy-4-(4-ethoxyphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a unique combination of ethoxy, phenyl, thiophene, and benzo[e]pyrazolo[1,5-c][1,3]oxazine moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “10-ethoxy-4-(4-ethoxyphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as ethoxyphenyl and thiophene derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final heterocyclic structure. Common reagents used in these reactions include ethyl bromide, thiophene, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would involve the use of automated systems to monitor temperature, pressure, and reaction time. Solvent extraction and purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“10-ethoxy-4-(4-ethoxyphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

“10-ethoxy-4-(4-ethoxyphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[740

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The ethoxy and phenyl groups may facilitate binding to certain enzymes or receptors, while the thiophene and benzo[e]pyrazolo[1,5-c][1,3]oxazine moieties contribute to the overall stability and reactivity of the molecule. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-ethoxy-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
  • 7-methoxy-2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Uniqueness

The unique combination of ethoxy, phenyl, and thiophene groups in “10-ethoxy-4-(4-ethoxyphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7400^{2,6}]trideca-1(9),4,10,12-tetraene” distinguishes it from similar compounds

Properties

IUPAC Name

7-ethoxy-2-(4-ethoxyphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-3-27-18-10-8-16(9-11-18)20-14-21-19-6-5-7-22(28-4-2)23(19)29-24(26(21)25-20)17-12-13-30-15-17/h5-13,15,21,24H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEDJEWAOGNQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OCC)OC3C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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